4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and a thiazole ring substituted with a thiophene group
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes like topoisomerase ii .
Mode of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
It’s known that thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
It’s known that many derivatives of cyanoacetamide, which this compound is a part of, have diverse biological activities .
Action Environment
It’s known that the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions . These conditions could potentially influence the action and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under acidic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated thiazole.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alcohols, under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and thiazole rings.
Reduction: Amino derivatives of the benzamide moiety.
Substitution: Substituted derivatives at the cyano group.
Scientific Research Applications
4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(4-(phenyl)thiazol-2-yl)benzamide: Lacks the thiophene group, which may affect its bioactivity and material properties.
4-cyano-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide: Contains a pyridine ring instead of a thiophene ring, leading to different electronic and steric effects.
Uniqueness
4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is unique due to the presence of both the thiophene and thiazole rings, which confer distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-cyano-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS2/c16-8-10-3-5-11(6-4-10)14(19)18-15-17-12(9-21-15)13-2-1-7-20-13/h1-7,9H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZSSSKWFLWVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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